2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride
Description
2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride is a quinazolin-4(3H)-one derivative featuring a (2-aminoethyl)thio)methyl substituent at position 2 and a hydrochloride salt form. Quinazolin-4(3H)-one scaffolds are pharmacologically significant due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Properties
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.ClH/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10;/h1-4H,5-7,12H2,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJUVBYWKDDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride typically involves the following steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives.
Thioether Formation: The benzoxazinone intermediates are treated with 2-aminoethanethiol to introduce the thioether linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often employ similar synthetic routes but may utilize different reaction conditions, such as microwave-assisted reactions or metal-catalyzed reactions, to enhance yield and efficiency .
Chemical Reactions Analysis
2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazolinone ring, altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C10H12ClN3OS
- Molecular Weight : 225.67 g/mol
- CAS Number : 135742240
The compound features a quinazolinone core structure with a thioether side chain, which is crucial for its biological activity.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that the modifications at positions 2 and 3 of the quinazoline ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives like 2-Methyl-quinazolin-4(3H)-one have shown promising results in inhibiting tumor growth and metastasis in preclinical models .
Case Study: Synthesis and Evaluation
A study synthesized novel quinazoline derivatives, including 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride , and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting a potential role as an anticancer agent .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of quinazoline derivatives. The thioether moiety in This compound may contribute to enhanced interactions with microbial membranes, leading to increased efficacy against bacterial strains.
Case Study: Antimicrobial Testing
In vitro studies have shown that certain quinazoline derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the aminoethylthio group appears to play a critical role in enhancing this activity .
Neuroprotective Effects
Recent investigations suggest that quinazoline derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert protective effects on neuronal cells.
Case Study: Neuroprotection in Animal Models
Experimental models have demonstrated that specific quinazoline derivatives can mitigate neurodegeneration in conditions such as Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is structurally compared to other quinazolin-4(3H)-one derivatives (Table 1). Key differences lie in substituents at positions 2 and 3:
*Calculated molecular weight based on formula.
Key Observations:
Physicochemical Properties
- Melting Points: Derivatives with aromatic substituents (e.g., 2c, 2e) exhibit higher melting points (>180°C) compared to aliphatic analogs like 2b (79.8°C). The target compound’s hydrochloride salt form likely increases its solubility in polar solvents, though its melting point remains unreported .
- Spectral Data: Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogs (e.g., 2b–2g) confirm structural features such as carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹). The target compound’s thioether and amino groups would exhibit distinct S-C (~650 cm⁻¹) and N-H (~3300 cm⁻¹) IR peaks .
Biological Activity
The compound 2-{[(2-aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
- Molecular Formula : C10H12N4OS·HCl
- CAS Number : 13906-09-7
- Melting Point : >300 °C
Anticancer Activity
Quinazolinone derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines.
Case Studies:
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of quinazolinone-thiazole hybrids on different cancer cell lines using the MTT assay. Compounds derived from this class exhibited IC50 values in the low micromolar range against PC3 (prostate), MCF-7 (breast), and HT-29 (colorectal) cancer cells, indicating potent anticancer activity .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been extensively studied.
Research Findings:
- A series of novel quinazolinone compounds were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents on the phenyl ring exhibited enhanced antibacterial activity .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A1 | E. coli | 10 µg/mL |
| A2 | S. aureus | 5 µg/mL |
| A3 | P. aeruginosa | 15 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects.
Experimental Results:
A recent study assessed the anti-inflammatory potential of thiourea derivatives derived from quinazolinones. Compounds were tested for their inhibitory effects on pro-inflammatory cytokines IL-6 and TNF-α. Notably, some derivatives showed greater efficacy than conventional anti-inflammatory drugs like dexamethasone .
Q & A
Q. What are the common synthetic routes for introducing thioether and aminoethyl substituents into quinazolin-4(3H)-one scaffolds?
The synthesis typically involves multi-step functionalization. For example, hydrazine derivatives of quinazolinones (e.g., N-[2-(3-benzyl-6-iodo-quinazolin-4(3H)-one-2-yl)thioacetyl]hydrazine) can react with reagents like chloroacetyl chloride under reflux in dimethylformamide to form thioether linkages. Subsequent condensation with amines or aminoethyl thiols introduces the aminoethyl group. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions like oxidation or dimerization .
Q. How can X-ray crystallography validate the structural configuration of aminoethylthio-modified quinazolinones?
Single-crystal X-ray diffraction is critical for resolving substituent positioning and hydrogen-bonding networks. For example, in 3-(2-aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one methanol solvate, X-ray data confirmed the planar quinazolinone core, the spatial orientation of the aminoethyl group, and intermolecular interactions stabilizing the crystal lattice. Disorder in solvent molecules (e.g., methanol) must be accounted for during refinement .
Q. What spectroscopic techniques are essential for characterizing intermediates in quinazolinone synthesis?
- NMR : H and C NMR identify substituent integration and regioselectivity (e.g., distinguishing thioether vs. sulfone signals).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm for quinazolinone, NH vibrations at ~3300 cm).
- Mass spectrometry : High-resolution MS validates molecular formulas, especially for halogenated derivatives (e.g., iodine-containing intermediates in ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antitumor potential of aminoethylthioquinazolinones?
SAR requires systematic structural modifications. For example, replacing iodine in 3-benzyl-6-iodo-quinazolin-4(3H)-one derivatives with bioisosteres (e.g., trifluoromethyl or cyano groups) can enhance solubility and target affinity. Biological assays (e.g., kinase inhibition or cytotoxicity screens) should correlate substituent changes with activity. Computational docking (e.g., using PqsR ligand-binding domain structures) aids in predicting binding modes .
Q. What strategies resolve contradictions in biological activity data across quinazolinone analogs?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. For instance, 6-chloro-3-((2-pentylthiazol-4-yl)methyl)quinazolin-4(3H)-one showed variable pyocyanin inhibition in different bacterial strains. Solutions include:
Q. How do reaction solvents influence the regioselectivity of quinazolinone functionalization?
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions at the quinazolinone C2 position, while protic solvents (e.g., ethanol) may promote tautomerization, altering reactivity. For example, in the synthesis of thiazolidinyl derivatives, dioxane under reflux enabled cyclization without hydrolyzing the thioether bond .
Q. What methodologies assess the metabolic stability of aminoethylthioquinazolinones in preclinical studies?
- Microsomal assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.
- CYP450 inhibition screening : Identify metabolic liabilities (e.g., CYP3A4-mediated oxidation).
- Stability in physiological buffers : Test pH-dependent degradation (e.g., in simulated gastric fluid) to guide formulation .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., molar ratios, catalysts) for high-yield, scalable synthesis .
- Data Reproducibility : Document reaction conditions meticulously (e.g., anhydrous vs. ambient atmosphere) to avoid variability in substituent incorporation .
- Ethical Compliance : Adhere to institutional guidelines for handling halogenated or toxic intermediates (e.g., iodinated quinazolinones) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
